L 750667

Übersicht

Beschreibung

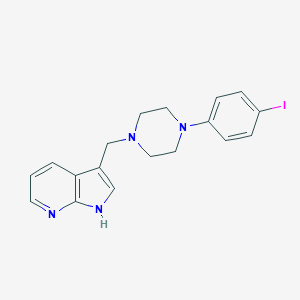

L-750,667 is a synthetic organic compound known for its high affinity and selectivity towards D4 dopamine receptors. It is an azaindole derivative with the chemical name 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride. This compound has been extensively studied for its pharmacological properties, particularly its role as a selective antagonist of D4 dopamine receptors .

Vorbereitungsmethoden

The synthesis of L-750,667 involves several steps, starting with the preparation of the azaindole core. The synthetic route typically includes:

Formation of the azaindole core: This is achieved through a series of cyclization reactions.

Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

Iodination: The final step involves the iodination of the phenyl ring to obtain the desired compound.

Industrial production methods for L-750,667 are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.

Analyse Chemischer Reaktionen

L-750,667 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Piperazin- und Azaindol-Einheiten an nukleophilen und elektrophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion:

Komplexbildung: L-750,667 kann Komplexe mit Metallionen bilden, die in bestimmten analytischen Anwendungen nützlich sein können.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Halogenierungsmittel für die Jodierung und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

L-750,667 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird verwendet, um die Rolle von D4-Dopaminrezeptoren im Gehirn zu untersuchen, insbesondere in Bezug auf psychiatrische und neurologische Störungen.

Pharmakologie: L-750,667 dient als Werkzeugverbindung, um die pharmakologischen Eigenschaften von D4-Dopaminrezeptoren und deren Beteiligung an Medikamentensucht und anderem Verhalten zu untersuchen.

Arzneimittelentwicklung: Die Verbindung wird bei der Entwicklung neuer therapeutischer Mittel eingesetzt, die auf D4-Dopaminrezeptoren abzielen, zur Behandlung von Erkrankungen wie Schizophrenie und Aufmerksamkeitsdefizit-Hyperaktivitätsstörung

5. Wirkmechanismus

L-750,667 entfaltet seine Wirkung, indem es selektiv an D4-Dopaminrezeptoren bindet und so die Wirkung von Dopamin an diesen Stellen blockiert. Diese antagonistische Wirkung hilft bei der Aufklärung der Rolle von D4-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen. Die molekularen Zielstrukturen umfassen die D4-Dopaminrezeptoren, und die beteiligten Signalwege beziehen sich hauptsächlich auf die dopaminerge Signalübertragung im Gehirn .

Wirkmechanismus

L-750,667 exerts its effects by selectively binding to D4 dopamine receptors, thereby blocking the action of dopamine at these sites. This antagonistic action helps in elucidating the role of D4 receptors in various physiological and pathological processes. The molecular targets include the D4 dopamine receptors, and the pathways involved are primarily related to dopaminergic signaling in the brain .

Vergleich Mit ähnlichen Verbindungen

L-750,667 ist einzigartig aufgrund seiner hohen Selektivität für D4-Dopaminrezeptoren im Vergleich zu anderen Dopaminrezeptor-Subtypen wie D2 und D3. Ähnliche Verbindungen umfassen:

Sonepiprazol: Ein weiterer D4-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

Racloprid: Ein D2/D3-Rezeptor-Antagonist mit geringerer Selektivität für D4-Rezeptoren.

SCH-23390: Ein selektiver D1-Rezeptor-Antagonist, der die Spezifität von L-750,667 für D4-Rezeptoren hervorhebt

Biologische Aktivität

L-750667 is a selective antagonist of the dopamine D4 receptor, which has garnered attention due to its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of L-750667, summarizing key findings from various studies, including its receptor selectivity, functional assays, and implications in clinical contexts.

Chemical Structure and Pharmacological Profile

L-750667 is classified as an azaindole derivative with a high affinity for the D4 dopamine receptor. The compound exhibits a dissociation constant (Kd) of approximately 0.16 nM and a binding affinity (Ki) of 0.51 nM, demonstrating over 2000-fold selectivity for the D4 receptor compared to D2 and D3 receptors . This selectivity is crucial for minimizing off-target effects, making L-750667 a valuable tool in studying dopamine receptor functions.

Table 1: Binding Affinities of L-750667

| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio |

|---|---|---|

| D4 | 0.51 nM | >2000-fold over D2/D3 |

| D2 | Not specified | - |

| D3 | Not specified | - |

| D1/D5 | Low affinity | - |

In functional studies, L-750667 acts as an antagonist at the D4 receptor, effectively reversing dopamine-induced inhibition of cAMP accumulation in human embryonic kidney (HEK) cells expressing the human D4 receptor. The effective concentration (EC50) for this action is reported to be around 80 nM . Notably, L-750667 has been shown to have partial agonist activity at the wild-type D2 receptor while acting as an antagonist at both wild-type and mutant forms of the D2 receptor .

Case Studies and Clinical Implications

The pharmacological characteristics of L-750667 have been explored through various case studies, particularly in relation to its impact on neuropsychiatric disorders. For instance, research indicates that antagonism at the D4 receptor may play a role in modulating symptoms associated with schizophrenia and attention deficit hyperactivity disorder (ADHD), where dopaminergic dysregulation is prominent .

Example Case Study: Impact on Amphetamine-Induced Effects

A relevant study demonstrated that amphetamines induce tissue factor expression, which was abrogated by L-750667. This suggests that L-750667 could mitigate some adverse effects associated with stimulant medications by blocking the D4 receptor's involvement in these pathways .

Research Findings

Recent findings highlight the complexity of L-750667's interactions with dopamine receptors:

- Selective Antagonism : L-750667's selective antagonism at the D4 receptor has been confirmed through saturation binding assays using radiolabeled ligands .

- Functional Assays : Experiments show that L-750667 can effectively inhibit cAMP accumulation induced by dopamine in HEK293 cells expressing the human D4 receptor, indicating its potential utility in research settings focused on dopaminergic signaling pathways .

Table 2: Summary of Functional Assays with L-750667

| Assay Type | Result |

|---|---|

| cAMP Accumulation | Inhibition at EC50 = 80 nM |

| Binding Studies | High-affinity binding to D4 receptors |

| Agonist Activity | Partial agonist at wild-type D2 receptor |

Eigenschaften

IUPAC Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUHRGMLFVKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158985-08-1 | |

| Record name | L 750667 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.